2-Methylthio-ATP (tetrasodium)

Description

BenchChem offers high-quality 2-Methylthio-ATP (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthio-ATP (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.

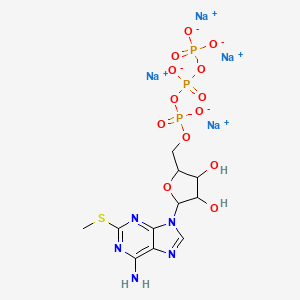

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;[[[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor Selectivity

2-Methylthioadenosine-5'-triphosphate (2-Methylthio-ATP or 2-MeSATP) is a synthetic analogue of adenosine (B11128) triphosphate (ATP). The substitution of a methylthio group at the 2-position of the adenine (B156593) ring confers distinct pharmacological properties, making it a valuable tool in the study of purinergic signaling. It is recognized as a potent, non-selective agonist for P2 purinoceptors, encompassing both the ionotropic P2X and metabotropic P2Y receptor families. targetmol.commedchemexpress.comtocris.comnih.gov Its broad activity profile was instrumental in early research distinguishing the two main classes of P2 receptors, as it does not activate adenosine (P1) receptors. nih.gov

2-MeSATP is known to activate multiple P2X receptor subtypes, often with greater potency than the endogenous agonist, ATP. nih.govtocris.com Research has specifically identified its agonist activity at P2X2 receptors. targetmol.com In studies on rat neurohypophysial astrocytes, 2-MeSATP demonstrated a potency equal to or greater than ATP and ADP in evoking intracellular calcium responses, while other analogues like α,β-methylene ATP and UTP were ineffective, suggesting action through P2Y receptors in this cell type. nih.gov In rat smooth muscle, 2-MeSATP displays an EC50 value of 240 nM.

While it is a general P2 receptor agonist, 2-MeSATP also exhibits some specific inhibitory actions. Notably, it has been shown to cause non-competitive inhibition of ADP-induced platelet aggregation in humans. targetmol.commedchemexpress.com This effect highlights the complexity of its interactions within the purinergic signaling system, where it can act as an agonist at some receptors while functionally antagonizing specific cellular responses mediated by other nucleotides.

| Receptor Target | Action | Reported Effect/Potency | Reference |

|---|---|---|---|

| P2 Receptors (General) | Agonist | Potent, non-selective agonist | targetmol.commedchemexpress.comtocris.com |

| P2X Receptors | Agonist | Potent agonist at multiple subtypes | nih.govtocris.com |

| P2X2 Receptor | Agonist | Activates the receptor | targetmol.com |

| P2Y1 Receptor | Agonist | Activates the receptor | targetmol.com |

| Rat Smooth Muscle P2 Receptors | Agonist | EC50 = 240 nM |

Identification and Biological Activity of Metabolites

In biological systems, 2-Methylthio-ATP is subject to metabolism by ecto-nucleotidases, which sequentially cleave the phosphate (B84403) groups, leading to the formation of 2-Methylthio-ADP and subsequently 2-Methylthio-AMP. These metabolites are not inert; they possess their own distinct and significant biological activities.

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a primary and highly active metabolite. Unlike its parent compound, 2-MeSADP is a potent and selective agonist for a specific subset of P2Y receptors, namely P2Y1, P2Y12, and P2Y13. medchemexpress.comrndsystems.com Its high affinity for these G-protein-coupled receptors makes it a crucial mediator in various physiological processes, most notably platelet function.

Research has demonstrated that 2-MeSADP is significantly more potent than the endogenous agonist ADP. In studies on human blood platelets, 2-MeSADP was found to be 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP (cAMP) accumulation. nih.govnih.gov The compound is recognized as the most potent agonist for the P2Y1 receptor. nih.gov Its high potency and selectivity have established 2-MeSADP as a standard pharmacological tool for investigating P2Y1, P2Y12, and P2Y13 receptor function. medchemexpress.comnih.gov

| Receptor Target | Species | Potency (EC50 / pEC50) | Reference |

|---|---|---|---|

| P2Y1 | Human | pEC50 = 8.29 | medchemexpress.com |

| P2Y12 | Human | EC50 = 5 nM (pEC50 = 9.05) | medchemexpress.comrndsystems.com |

| P2Y13 | Human | EC50 = 19 nM | medchemexpress.comrndsystems.com |

| P2Y13 | Mouse | EC50 = 6.2 nM | medchemexpress.com |

| P2Y6 | Rat | pEC50 = 5.75 | medchemexpress.com |

The further dephosphorylation of 2-MeSADP yields 2-Methylthioadenosine-5'-monophosphate (2-MeSAMP). In contrast to its di- and triphosphate precursors, 2-MeSAMP acts as an antagonist of ADP-dependent platelet aggregation. thieme-connect.com It has been shown to inhibit thrombin-mediated platelet responses, such as P-selectin expression and the activation of the αIIbβ3 integrin complex. researchgate.net

Interestingly, the mechanism of inhibition by 2-MeSAMP appears to be complex. While it antagonizes the P2Y12 receptor, studies have revealed that it can also inhibit platelet aggregation by causing an increase in intracellular cAMP levels. nih.gov This elevation of cAMP is not mediated by the typical Gs-coupled receptors (like A2a, IP, DP, or EP2) and occurs independently of Gi signaling, which is normally inhibited by P2Y12 activation. This suggests that 2-MeSAMP may interact with an as-yet-unidentified platelet G-protein-coupled receptor that stimulates cAMP production, adding another layer to its inhibitory profile beyond simple P2Y12 antagonism. nih.gov

Intracellular Signaling Cascades and Cellular Electrophysiology

Mechanisms of Intracellular Calcium Modulation

2-Methylthio-ATP is a potent modulator of intracellular calcium ([Ca2+]i), employing several distinct mechanisms to elevate cytosolic calcium levels. These mechanisms involve both the influx of extracellular calcium and the release of calcium from internal stores, often in a cell-type-specific manner.

Receptor-Mediated Calcium Influx

The binding of 2-Methylthio-ATP to its receptors can directly lead to the influx of calcium from the extracellular environment. In brain capillary endothelial cells, the significant increase in [Ca2+]i prompted by 2-Methylthio-ATP (with an EC50 of 27 nM) is partially reliant on the presence of extracellular calcium, indicating a component of calcium entry across the plasma membrane. nih.gov

Further evidence comes from studies on isolated ventricular myocytes, where 2-Methylthio-ATP evokes a transient inward current (IATP). nih.gov This current appears to be generated through receptor-operated channels that are directly activated by the agonist. nih.gov In addition to this direct channel activation, 2-Methylthio-ATP can also indirectly promote calcium influx by enhancing the Ca2+ current (ICa) through voltage-gated channels. This latter effect is mediated by G proteins, highlighting a dual mechanism of action on calcium entry. nih.gov The process where a small initial influx of calcium triggers a much larger release from intracellular stores, known as calcium-induced calcium release (CICR), is another potential mechanism that could be initiated by this initial entry of extracellular calcium. nih.govsophion.com

Mobilization of Calcium from Intracellular Stores (e.g., Inositol (B14025) Trisphosphate-Dependent Pathways)

A primary mechanism for increasing cytosolic calcium is the release from intracellular stores, such as the endoplasmic reticulum. This is often, but not always, mediated by the inositol 1,4,5-trisphosphate (IP3) signaling pathway. wikipedia.orgnih.gov The role of the IP3 pathway in 2-Methylthio-ATP-induced calcium mobilization is notably dependent on the specific cell type.

In some cells, the pathway is independent of IP3. For instance, in brain capillary endothelial cells and rat hippocampal neurons, 2-Methylthio-ATP induces calcium mobilization without a detectable production of inositol phosphates or inhibition by IP3 receptor antagonists. nih.govnih.gov This suggests the activation of an alternative signaling pathway that couples the P2Y receptor to calcium release. nih.govnih.gov

Conversely, in other cell types, the classical IP3-dependent pathway is clearly involved. In cultured astrocytes, 2-Methylthio-ATP leads to a dose-dependent increase in the accumulation of inositol phosphates, indicating that P2Y receptors in these cells are coupled to phospholipase C (PLC) via a pertussis toxin-sensitive G protein. nih.gov Similarly, studies in rat hepatocytes demonstrate that 2-Methylthio-ATP acts on the P2Y1 receptor, which is known to signal through the phosphoinositide pathway to generate calcium transients. nih.gov The activation of PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG); IP3 then diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium. wikipedia.orgyoutube.comyoutube.com

Table 1: Cell-Type Specificity of 2-Methylthio-ATP-Induced Calcium Mobilization

| Cell Type | Primary Mechanism | IP3/PLC Involvement | Reference |

|---|---|---|---|

| Brain Capillary Endothelial Cells | Intracellular Ca2+ mobilization, partially dependent on extracellular Ca2+ | No measurable inositol phosphate (B84403) production | nih.gov |

| Rat Hippocampal Neurons | Intracellular Ca2+ mobilization | Independent of PLC and IP3 receptors | nih.gov |

| Cultured Astrocytes | Dose-dependent increase of inositol phosphates | Coupled to PLC via PTX-sensitive G protein | nih.gov |

| Rat Hepatocytes | Repetitive Ca2+ transients via P2Y1 receptor | Acts through the phosphoinositide signaling pathway | nih.gov |

| Ventricular Myocytes | Transient inward current (IATP) and increased Ca2+ current (ICa) | ICa increase is independent of phosphoinositide turnover | nih.gov |

Regulation of Localized Calcium Transients (e.g., "Ca2+ puffs")

The release of calcium from intracellular stores is not always a global, uniform event throughout the cell. It can manifest as localized, transient increases in calcium concentration known as "Ca2+ puffs" or "sparks," which can then propagate as intracellular calcium waves. nih.gov Research on single rat hepatocytes has shown that stimulation with 2-Methylthio-ATP generates series of repetitive transients in cytosolic free calcium concentration. nih.gov These observed transients are consistent with the phenomenon of localized calcium release events. The activation of IP3 receptors by IP3 molecules leads to the opening of a few channels in a small area, creating a "puff" of calcium that can trigger adjacent channels, leading to a regenerative wave of calcium release. nih.gov The indistinguishable nature of the transients induced by 2-MeSATP and the selective P2Y1 agonist 2-MeSADP in the same hepatocyte strongly suggests that 2-Methylthio-ATP acts through this receptor to orchestrate these dynamic calcium signals. nih.gov

Regulation of Cyclic Nucleotide Pathways

Beyond calcium signaling, 2-Methylthio-ATP also exerts significant control over pathways involving cyclic nucleotides, most notably cyclic adenosine (B11128) monophosphate (cAMP).

Effects on Adenylyl Cyclase Activity and Cyclic AMP Levels

2-Methylthio-ATP and its metabolite 2-Methylthio-ADP are potent modulators of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. nih.govwikipedia.org In human blood platelets, 2-Methylthio-ADP is approximately 150-200 times more active than ADP as an inhibitor of prostaglandin (B15479496) E1-stimulated cAMP accumulation. nih.gov This action is mediated by a P2Y receptor that is coupled to an inhibitory G protein (Gi), which, when activated, suppresses the activity of adenylyl cyclase, leading to lower intracellular cAMP levels. nih.govwikipedia.org

This inhibitory effect is not limited to platelets. In cultured renal epithelial cells (LLC-PK1), P2Y receptor agonists, including ATP analogues, inhibit adenylyl cyclase activity that has been stimulated by other factors like AVP or forskolin. nih.gov This suggests a broad role for P2Y receptors in negatively regulating the cAMP signaling pathway across different tissues. However, in some specific contexts, such as the enhancement of the ICa in ventricular myocytes, the signaling pathway activated by 2-Methylthio-ATP appears to be independent of cAMP. nih.gov

Table 2: Effect of 2-Methylthio-ATP Analogs on Cyclic AMP Pathway

| Cell Type | Effect on Adenylyl Cyclase / cAMP | Mediating Receptor/Pathway | Reference |

|---|---|---|---|

| Human Blood Platelets | Potent inhibition of cAMP accumulation | P2Y receptor coupled to inhibitory G protein | nih.gov |

| LLC-PK1 Renal Epithelial Cells | Inhibition of stimulated adenylyl cyclase activity | P2Y-type receptor | nih.gov |

| Ventricular Myocytes | ATP-induced increase of ICa is independent of cAMP | G protein-mediated pathway | nih.gov |

Activation of Downstream Signaling Molecules and Protein Kinases (e.g., Protein Kinase C)

The signaling cascades initiated by 2-Methylthio-ATP converge on the activation of various downstream effector molecules, including crucial protein kinases like Protein Kinase C (PKC). PKC is a family of enzymes that play a key role in controlling the function of other proteins through phosphorylation. nih.govyoutube.com

The activation of the PLC/IP3 pathway by 2-Methylthio-ATP in astrocytes not only releases calcium but also produces diacylglycerol (DAG), which remains in the membrane. nih.govyoutube.com The combination of increased intracellular calcium and the presence of DAG leads to the activation of PKC. youtube.com The involvement of PKC in the cellular response to 2-Methylthio-ATP is complex and can involve feedback loops. For example, short-term activation of PKC in astrocytes can attenuate the breakdown of phosphoinositides induced by 2-MeSATP, suggesting a negative feedback mechanism. nih.gov

However, the involvement of PKC is, once again, cell-type specific. In rat hippocampal neurons, the potassium currents induced by 2-Methylthio-ATP are not affected by PKC inhibitors, indicating that this particular electrophysiological response occurs through a PKC-independent pathway. nih.gov Similarly, while ATP analogues can increase PKC activity in LLC-PK1 renal cells, the inhibition of adenylyl cyclase by these compounds is not mediated by PKC. nih.gov This demonstrates that 2-Methylthio-ATP can trigger multiple parallel signaling pathways, some of which are PKC-dependent while others are not.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| 2-Methylthio-ATP (tetrasodium) | 2-(Methylthio)adenosine 5'-triphosphate tetrasodium (B8768297) salt |

| 2-MeSATP | 2-(Methylthio)adenosine 5'-triphosphate |

| ATP | Adenosine 5'-triphosphate |

| ADP | Adenosine 5'-diphosphate |

| 2-MeSADP | 2-(Methylthio)adenosine 5'-diphosphate |

| UTP | Uridine 5'-triphosphate |

| IP3 / InsP3 | Inositol 1,4,5-trisphosphate |

| DAG | Diacylglycerol |

| cAMP | Cyclic adenosine monophosphate |

| PLC | Phospholipase C |

| PKC | Protein Kinase C |

| AVP | Arginine vasopressin |

| TPA | 12-O-Tetradecanoylphorbol-13-acetate |

Electrophysiological Consequences of Purinergic Receptor Stimulation

The application of 2-Methylthio-ATP (tetrasodium salt), a potent P2 purinergic receptor agonist, triggers significant electrophysiological changes in various excitable cells. These alterations are a direct consequence of the activation of P2X and P2Y receptor subtypes, which leads to the opening of ion channels and subsequent changes in ion flow across the cell membrane.

Induction of Inward Currents in Excitable Cells (e.g., Cation Currents, Chloride Currents)

Stimulation of purinergic receptors by 2-Methylthio-ATP is a well-documented method for inducing inward electrical currents in excitable cells. These currents are carried by the influx of positively charged ions (cations) or, in some cases, the movement of negatively charged chloride ions, leading to membrane depolarization.

In neurons of the tuberomammillary nucleus (TMN), extracellular application of 2-Methylthio-ATP induces a sustained inward current. physiology.org Studies have shown its potency is comparable to or slightly less than ATP itself in these neurons. physiology.org The current is primarily carried by sodium ions (Na+), indicating that the activated purinergic receptors are highly selective for Na+ over Cl-. physiology.org This influx of positive charge is a key mechanism by which 2-Methylthio-ATP exerts an excitatory effect on these cells. physiology.org

Research on smooth muscle cells from rat pulmonary arteries has revealed a more complex response. Application of 2-Methylthio-ATP activates a fast, transient inward current that is carried by cations. ahajournals.orgahajournals.org In this cell type, 2-Methylthio-ATP was found to be the most potent agonist for activating this specific current, surpassing ATP, α,β-methylene ATP, and ADP. ahajournals.orgahajournals.org In addition to the fast cation current, a second, more sustained and oscillatory current was observed, which was identified as a Ca2+-activated Cl− current (ICl,Ca). ahajournals.org However, 2-Methylthio-ATP was significantly less potent at activating this chloride current compared to ATP or UTP. ahajournals.org

The table below summarizes the relative potency of 2-Methylthio-ATP in inducing inward currents in different cell types, as reported in electrophysiological studies.

| Cell Type | Induced Current | Agonist Potency Ranking | Reference |

| Tuberomammillary Nucleus (TMN) Neurons | Sustained Inward Cation (Na+) Current | ATP ≥ 2-Methylthio-ATP >> α,β-methylene ATP ≥ ADP | physiology.org |

| Rat Pulmonary Arterial Myocytes | Fast Transient Inward Cation Current | 2-Methylthio-ATP > ATP > α,β-methylene ATP >> ADP | ahajournals.orgahajournals.org |

| Rat Pulmonary Arterial Myocytes | Ca2+-activated Cl− Current (ICl,Ca) | UTP = ATP >> ADP ≥ 2-Methylthio-ATP | ahajournals.org |

| Nucleus Tractus Solitarius (NTS) Neurons | Inhibition of Voltage-Dependent Ca2+ Current (I(Ca)) | 2-Methylthio-ATP > ATP > ADP >> α,β-methylene ATP | nih.gov |

Modulation of Membrane Potential and Neuronal Firing

The induction of inward currents by 2-Methylthio-ATP directly modulates the membrane potential of excitable cells, which is the foundation of neuronal signaling. The influx of positive ions, such as Na+ and Ca2+, causes the cell's resting membrane potential—typically around -70 mV—to become less negative, a process known as depolarization. physiology.orgyoutube.com

This depolarization is a critical step in neuronal activation. In neurons, if the depolarization reaches a specific "threshold potential" (generally around -55 mV), it triggers the opening of a large number of voltage-gated sodium channels. youtube.comyoutube.com This event initiates an action potential, the fundamental electrical signal that travels down the neuron to communicate with other cells. youtube.com

Physiological and Biological Roles in Experimental Models

Hematological System Research

In the context of the hematological system, research has significantly focused on the influence of 2-MeS-ATP on platelet function.

The action of 2-MeS-ATP and related compounds often involves the modulation of intracellular signaling pathways, such as those involving cyclic AMP (cAMP). For instance, some P2Y12 antagonists have been shown to inhibit platelet aggregation by increasing cAMP levels, a mechanism that is independent of the Gi signaling pathway typically associated with P2Y12. nih.gov

| Compound | Relative Activity as Aggregating Agent (compared to ADP) | Relative Activity as Inhibitor of cAMP Accumulation (compared to ADP) |

|---|---|---|

| 2-Methylthio-ADP | 3-5 times more active | 150-200 times more active |

Nervous System Investigations

In the nervous system, purinergic signaling plays a vital role in modulating synaptic transmission and neurotransmitter release. 2-MeS-ATP has been used as a tool to investigate the function of presynaptic P2 receptors.

ATP and its analogs can modulate the release of various neurotransmitters by acting on presynaptic P2 receptors. These receptors are broadly classified into ionotropic P2X receptors and metabotropic P2Y receptors. The activation of presynaptic P2Y receptors is often associated with the inhibition of neurotransmitter release. nih.govfrontiersin.org

At the mammalian neuromuscular junction, ATP is co-released with acetylcholine (B1216132) (ACh) and can modulate its own release. nih.govnih.gov Studies have shown that the activation of presynaptic P2Y receptors leads to an inhibition of both spontaneous and evoked ACh release. nih.gov Specifically, research points to the involvement of the P2Y13 receptor subtype in this inhibitory action. nih.gov Agonists that act on P2Y12/13 receptors have been shown to reduce the frequency of miniature end-plate potentials (MEPPs) and the amplitude of end-plate potentials (EPPs). nih.gov This modulation is thought to be a fine-tuning mechanism for cholinergic transmission. nih.gov

While direct studies on the effect of 2-Methylthio-ATP on GABA release are less common, the general principle of presynaptic inhibition via P2Y receptors is also applicable to GABAergic transmission. frontiersin.org Activation of presynaptic P2Y receptors has been shown to inhibit the release of GABA in various regions of the central nervous system. researchgate.netfrontiersin.org This inhibitory modulation is often mediated by the Gβγ subunit of the G-protein coupled to the P2Y receptor, which can directly inhibit voltage-gated calcium channels, thereby reducing the influx of calcium required for neurotransmitter release. frontiersin.org Given that 2-Methylthio-ATP is a potent P2Y agonist, it is expected to exert similar inhibitory effects on GABA release where the appropriate P2Y receptor subtypes are expressed on presynaptic terminals.

Modulation of Synaptic Transmission and Neurotransmitter Release

Postsynaptic Effects on Neuronal Excitability

The compound 2-Methylthio-ATP (2-MeS-ATP) has been shown to modulate the excitability of neurons through postsynaptic mechanisms. In studies involving supraoptic nucleus neurons, adenosine (B11128), a related compound, was found to inhibit neuronal activity by causing hyperpolarization and reducing the duration of action potentials. nih.gov These effects were mediated by postsynaptic A1 receptors, as they were blocked by the A1 antagonist DPCPX and mimicked by A1 agonists. nih.gov Furthermore, blocking G protein activation within the recorded neurons prevented the inhibitory effects of adenosine, confirming a postsynaptic site of action. nih.gov While this study focused on adenosine, the principles of postsynaptic modulation of neuronal excitability are relevant to understanding the actions of ATP analogs like 2-MeS-ATP.

In dissociated parasympathetic ganglion neurons from rat submandibular ganglia, ATP itself can evoke an inward current, leading to an excitatory response and action potential firing. uq.edu.aunih.gov This suggests a direct postsynaptic excitatory effect. However, in the intact submandibular ganglia, 2-MeS-ATP caused a slight inhibition of excitatory postsynaptic potentials (EPSPs), indicating a more complex interplay of pre- and postsynaptic effects in a complete circuit. uq.edu.au The differing responses in dissociated versus intact preparations highlight the importance of the cellular context in determining the ultimate effect of purinergic agonists on neuronal excitability.

Role in Specific Neural Circuits

The influence of 2-Methylthio-ATP extends to various specific neural circuits, where it contributes to the complex signaling cascades that govern their function.

Hippocampus: While direct studies on the effect of 2-Methylthio-ATP in the hippocampus were not identified in the provided search results, the hippocampus is a key area for learning and memory, and purinergic signaling is known to play a crucial role in these processes. Further research is needed to elucidate the specific actions of 2-MeS-ATP within this critical brain region.

Submandibular Ganglia: In the rat submandibular ganglia, 2-MeS-ATP has been observed to cause a modest inhibition of evoked neurotransmitter release, suggesting a presynaptic modulatory role. uq.edu.au Specifically, a 100 μM concentration of 2-MeS-ATP resulted in an approximate 20% reduction in the amplitude of EPSPs. uq.edu.au This indicates that in this particular parasympathetic ganglion, 2-MeS-ATP acts to dampen neurotransmission. Interestingly, in dissociated postganglionic neurons from the same ganglia, ATP can induce an inward current and neuronal firing, an effect that is not observed in the intact ganglion. uq.edu.aunih.gov This discrepancy suggests that the neuronal environment and intact synaptic connections are critical in determining the response to purinergic agonists.

Suprachiasmatic Nuclei (SCN): The suprachiasmatic nucleus is the master circadian pacemaker in mammals, and its neurons exhibit rhythmic firing patterns. nih.govnih.gov The molecular clockwork within SCN cells involves a feedback loop of gene expression, including the proteins CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes. youtube.com While the direct effect of 2-MeS-ATP on the SCN was not detailed in the provided search results, the rhythmic nature of SCN neuronal activity is fundamental to its function, and any modulation of this activity could have significant impacts on circadian rhythms.

Arcuate Nucleus: The arcuate nucleus of the hypothalamus is a critical center for regulating energy homeostasis, containing neurons that control appetite and energy expenditure. mdpi.comnih.govnih.gov Two key neuronal populations are the orexigenic Agouti-related peptide (AgRP) neurons and the anorexigenic pro-opiomelanocortin (POMC) neurons. nih.govelifesciences.org The activity of these neurons is modulated by various hormones and neurotransmitters. mdpi.comelifesciences.org While specific studies on the direct application of 2-MeS-ATP to arcuate nucleus neurons were not found, the intricate control of neuronal firing in this region is well-established. For instance, activation of CART (cocaine- and amphetamine-regulated transcript) neurons in the arcuate nucleus can decrease energy expenditure. elifesciences.org Given the role of ATP as a neurotransmitter, it is plausible that 2-MeS-ATP could influence the activity of these crucial metabolic-sensing neurons.

Characterization of Nociceptive Behaviors and Peripheral Sensitization in Rodent Pain Models

2-Methylthio-ATP has been utilized in rodent models to investigate the role of purinergic signaling in pain perception.

In normal rats, intraplantar injection of 2-MeS-ATP induces nocifensive behaviors, such as hindpaw lifting, indicating its ability to elicit a pain-like response. nih.gov The potency of 2-MeS-ATP in inducing this behavior was found to be less than that of α,β-methylene ATP but greater than ATP itself. nih.gov These behavioral responses are thought to be mediated by the activation of P2X receptors on small-caliber primary sensory neurons. nih.govnih.gov Furthermore, 2-MeS-ATP can induce thermal hyperalgesia, as evidenced by a reduction in withdrawal latencies to noxious heat stimuli. nih.gov

In models of peripheral sensitization, such as inflammation induced by carrageenan, the nociceptive effects of ATP analogues are significantly enhanced. nih.gov This suggests that the sensitivity of the peripheral nervous system to purinergic agonists is heightened during inflammatory conditions. Peripheral sensitization involves the release of a variety of signaling molecules from nociceptors and non-neuronal cells, which act to lower the threshold and increase the responsiveness of sensory nerve fibers. nih.gov The process of peripheral sensitization is a key component of chronic pain states. youtube.com

The following table summarizes the nociceptive behaviors observed in rodent models following the administration of 2-Methylthio-ATP.

| Experimental Model | Observed Effect of 2-Methylthio-ATP | Reference |

| Normal Rat (Intraplantar Injection) | Induces hindpaw-lifting behavior | nih.gov |

| Normal Rat (Intraplantar Injection) | Induces thermal hyperalgesia | nih.gov |

| Rat Models of Peripheral Sensitization | Potentiated nociceptive responses | nih.gov |

Smooth Muscle Physiology Research

The effects of 2-Methylthio-ATP on smooth muscle function have been investigated in various tissues, revealing its role in regulating contraction and relaxation.

Regulation of Gastrointestinal Smooth Muscle Function

In the gastrointestinal (GI) tract, smooth muscle function is intricately regulated to control motility. nih.govnih.gov 2-Methylthio-ATP has been shown to have significant effects in this system.

Murine Colonic Myocytes: In isolated smooth muscle cells (myocytes) from the murine colon, 2-MeS-ATP, acting as a P2Y receptor agonist, increases the frequency and intensity of localized calcium release events known as "Ca2+ puffs". nih.gov These events are linked to the activation of small-conductance, Ca2+-activated K+ (SK) channels, leading to hyperpolarization and relaxation of the muscle. nih.gov The effects of 2-MeS-ATP on both Ca2+ puffs and spontaneous transient outward currents (STOCs) were blocked by a P2 receptor inhibitor and an inhibitor of phospholipase C, confirming the involvement of the P2Y receptor signaling pathway. nih.gov

Mouse Caecum: In the murine caecum, specialized c-Kit-expressing smooth muscle cells have been identified at the submucosal surface of the circular muscle layer. nih.gov While the direct effect of 2-MeS-ATP on these specific cells was not detailed, the presence of various interstitial cells, such as interstitial cells of Cajal (ICCs), which are crucial for GI motility, highlights the complex cellular environment where purinergic signaling occurs. nih.govnih.gov

Effects on Urinary Bladder Smooth Muscle Tone

The urinary bladder is another organ where 2-Methylthio-ATP has been shown to influence smooth muscle activity. In strips of pig urethra, 2-MeS-ATP induced a concentration-dependent relaxation of the smooth muscle. nih.gov This relaxation was slow to develop and long-lasting. nih.gov In contrast, studies on mouse bladder have shown that ATP-induced contraction is primarily mediated by P2X1 receptors. mdpi.com The differential effects observed in different species and different parts of the urinary tract (urethra vs. bladder) underscore the heterogeneity of purinergic receptor expression and function. In adiponectin-knockout mice, which exhibit reduced bladder smooth muscle contractility, there is a notable absence of purinergic contraction, suggesting a role for this signaling pathway in normal bladder function. jci.org

The following table summarizes the effects of 2-Methylthio-ATP on gastrointestinal and urinary bladder smooth muscle.

| Tissue | Species | Effect of 2-Methylthio-ATP | Mechanism | Reference |

| Colonic Myocytes | Murine | Increased frequency and intensity of Ca2+ puffs and STOCs | Activation of P2Y receptors | nih.gov |

| Urethra | Pig | Concentration-dependent relaxation | Not fully elucidated, but distinct from nerve-evoked relaxation | nih.gov |

Renal System Function Studies

In the complex network of renal function, purinergic signaling plays a significant role in modulating vascular tone, tubular transport, and glomerular filtration. nih.gov The use of specific agonists like 2-MeSATP has been instrumental in dissecting the contribution of individual P2Y receptor subtypes to these processes. nih.gov

Uroguanylin (B126073) and the related peptide guanylin (B122020) are hormones that regulate salt and water balance by promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. nih.gov They primarily exert their effects by activating guanylate cyclase-C, leading to an increase in cyclic GMP (cGMP). nih.gov However, evidence suggests that other signaling pathways are also involved in their renal actions. nih.gov

While direct studies explicitly detailing the inhibition of uroguanylin-induced effects by 2-MeSATP are not prominently available in the reviewed literature, the known actions of both uroguanylin and P2Y₁ receptor activation in the kidney suggest a potential for interaction. P2Y₁ receptors are expressed in the renal vasculature, including afferent and efferent arterioles, as well as in tubular cells. nih.gov Activation of P2Y₁ receptors in the renal vasculature can lead to vasoconstriction. nih.gov Uroguanylin's diuretic and natriuretic effects occur without altering the glomerular filtration rate, pointing to a primary action on tubular reabsorption. nih.gov Given that both purinergic agonists and uroguanylin can influence ion transport in the distal nephron, there is a basis for potential functional interaction. nih.govnih.gov Further research is needed to delineate the precise nature of the relationship between P2Y₁ receptor signaling, activated by agonists like 2-MeSATP, and the renal cascade initiated by uroguanylin.

Immune and Inflammatory Response Research

Purinergic signaling is a critical component of the immune and inflammatory response, with extracellular nucleotides like ATP acting as "danger signals" released from stressed or dying cells. These molecules interact with P2 receptors on immune cells, modulating their function.

2-MeSATP has been shown to modulate inflammatory responses, particularly by affecting the release of cytokines from macrophages. Research indicates that 2-MeSATP can inhibit the release of toxic mediators from macrophages stimulated by endotoxins like lipopolysaccharide (LPS). medchemexpress.com This suggests a potential anti-inflammatory role for P2Y₁ receptor activation in the context of endotoxin (B1171834) shock. medchemexpress.com

In the lungs, macrophages play a pivotal role in initiating and resolving inflammation. nih.gov Human alveolar macrophages express a range of P2Y receptors, including P2Y₁, P2Y₂, and P2Y₆. nih.gov The activation of these receptors can have varied effects on cytokine secretion. For instance, ATP can increase the secretion of pro-inflammatory cytokines like IL-6 and IL-1β, while suppressing IL-12p40 production through various P2Y receptors. nih.gov While specific data on 2-MeSATP's effect on cytokine profiles in lung tissue is complex, the presence of its target receptors on key immune cells like macrophages points to its significant modulatory potential. nih.govnih.gov For example, stimulation of macrophages with ATP can induce the production of macrophage inflammatory protein-2 (MIP-2), a chemokine important for neutrophil migration, through P2Y₂ and P2X₇ receptors. nih.gov The activation of P2Y₆ receptors on macrophages can promote an innate type 1 immune response, which may protect against allergic (type 2) immune responses. nih.gov

Comparative Physiological Applications

The study of purinergic signaling across different species provides valuable insights into the conserved and divergent roles of these pathways in physiology.

The zebrafish (Danio rerio) has emerged as a powerful model for studying respiratory control in vertebrates due to its genetic tractability and the early development of its O₂-chemosensory system. nih.govpucrs.br Purinergic signaling is a key component of the hyperventilatory response to hypoxia (low oxygen). nih.govplos.org Studies have shown that the broad-spectrum purinergic agonist ATPγS can trigger a hyperventilatory response in zebrafish larvae. nih.gov Conversely, antagonists targeting purinergic receptors can inhibit this response. nih.govplos.org

While direct application of 2-MeSATP in these specific behavioral assays is not detailed, the implication of ATP and its receptors in controlling breathing frequency establishes a foundation for its use. nih.govplos.org The chemoreceptors involved, neuroepithelial cells (NECs) in the gills, are analogous to glomus cells in the mammalian carotid body, highlighting the evolutionary conservation of these mechanisms. nih.govplos.org The ability to screen for neuroactive chemicals affecting respiration in zebrafish provides a rapid method for understanding the roles of specific purinergic receptors in respiratory control. nih.govplos.org

2-MeSATP is frequently used to characterize P2Y receptor subtypes across different species and tissues due to its high potency at the P2Y₁ receptor. nih.gov

In rodent models, studies on rat hepatocytes have confirmed that both 2-MeSATP and its diphosphate (B83284) counterpart, 2-MeSADP, act as agonists at the P2Y₁ receptor, inducing transient increases in intracellular calcium. nih.gov In cultured rat conjunctival goblet cells, 2-MeSATP was also shown to increase cytosolic free calcium, primarily by releasing it from endoplasmic reticulum stores. arvojournals.org Furthermore, in mouse odontoblasts (cells of the dental pulp), purinergic signaling via P2X receptors, which are also activated by ATP, plays a role in intercellular communication. frontiersin.org

In bovine tissues, while specific studies using 2-MeSATP are less frequently cited in the general literature reviewed, the fundamental principles of purinergic signaling are conserved. Characterizing the specific receptor subtypes and their responses in different species is crucial for both veterinary medicine and for understanding the evolution of these signaling pathways. The distinct pharmacological profiles of agonists like 2-MeSATP are essential tools in this cross-species characterization.

Methodological Significance and Research Applications

Fundamental Tool for Characterizing Novel and Known P2 Purinergic Receptor Subtypes

The initial classification of P2 receptors into P2X and P2Y subtypes was largely based on the differential pharmacological effects of a series of ATP analogs, with 2-MeSATP playing a pivotal role. nih.govwikipedia.org Its potent agonistic activity at what were then termed P2Y-purinoceptors helped to distinguish these G protein-coupled receptors from the ligand-gated ion channel P2X receptors. nih.govnih.gov

Further research has solidified the importance of 2-MeSATP in dissecting the ever-expanding family of P2Y receptors. nih.gov For instance, it is a potent agonist at the P2Y1 receptor, often more so than ADP, which is the natural agonist for this receptor subtype. nih.gov Studies have shown that 2-MeSATP can be used to identify and characterize P2Y1 receptors in various tissues, including rat hepatocytes. nih.gov In these cells, both 2-MeSATP and its diphosphate (B83284) counterpart, 2-MeSADP, induce indistinguishable calcium signaling patterns, indicating they act on the same P2Y1 receptor. nih.gov This selectivity has been crucial in differentiating P2Y1-mediated responses from those of other P2Y subtypes. nih.govnih.gov

However, the activity of 2-MeSATP is not limited to the P2Y1 receptor. It also exhibits agonist activity at other P2Y subtypes, albeit with varying potencies, and can act as a partial agonist at some P2X receptors. medchemexpress.commdpi.com This broader spectrum of activity, while requiring careful experimental design and the use of selective antagonists, has allowed for a more nuanced understanding of the pharmacological profiles of different purinergic receptors.

Table 1: P2 Receptor Subtypes and the Role of 2-Methylthio-ATP

| Receptor Subtype | Receptor Family | Role of 2-Methylthio-ATP | Key Research Findings |

| P2Y1 | G protein-coupled | Potent Agonist | More potent than the natural agonist ADP in some systems. nih.gov Used to characterize P2Y1 receptors in various tissues, such as rat hepatocytes. nih.gov |

| P2Y12 | G protein-coupled | Agonist | 2-MeSADP, the diphosphate form, is a potent agonist used to study platelet aggregation. medchemexpress.com |

| P2Y13 | G protein-coupled | Agonist | 2-MeSADP is a potent agonist. medchemexpress.com |

| P2X1, P2X3 | Ligand-gated ion channel | Partial Agonist | Can elicit responses, but often with lower efficacy than ATP. mdpi.com |

| P2Y2, P2Y4, P2Y6 | G protein-coupled | Weak or Inactive | The relative inactivity of 2-MeSATP at these receptors helps to distinguish their signaling pathways from P2Y1-mediated events. nih.govpatsnap.com |

Investigative Probe for Dissecting Intracellular Signal Transduction Pathways

2-MeSATP has been instrumental in elucidating the intracellular signaling cascades initiated by the activation of P2Y receptors. ontosight.aiontosight.ai A primary pathway activated by P2Y1 receptors, for which 2-MeSATP is a potent agonist, is the phospholipase C (PLC) pathway. Activation of PLC leads to the generation of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium stores and activate protein kinase C, respectively.

However, studies using 2-MeSATP have also revealed more complex and diverse signaling mechanisms. For example, in brain capillary endothelial cells, 2-MeSATP was found to induce large increases in intracellular calcium concentration with an EC50 of 27 nM. nih.gov Interestingly, this response was only partially dependent on extracellular calcium and was not associated with a measurable production of inositol phosphates, suggesting the involvement of an atypical P2Y purinoceptor that is not coupled to phospholipase C. nih.gov This highlights the ability of 2-MeSATP to uncover novel signaling paradigms.

Furthermore, research on rat hepatocytes demonstrated that both 2-MeSATP and 2-MeSADP induce repetitive transients in cytosolic free calcium concentration, a hallmark of agonists acting through the phosphoinositide signaling pathway. nih.gov The indistinguishable nature of these transients for both agonists confirmed their action at a common receptor, the P2Y1 receptor. nih.gov

Applications in in vitro Cellular and Tissue Culture Studies

The stability and potent activity of 2-MeSATP make it an ideal tool for in vitro studies on cultured cells and tissues. It has been widely used to investigate the physiological roles of purinergic signaling in a variety of cell types.

For example, in studies on urothelial cells, which line the bladder, P2Y receptor agonists, including 2-MeSATP, were used to investigate their role in ATP release. consensus.app While other agonists like ADP and UTP induced significant ATP release, 2-MeSATP had minimal effect, helping to delineate the specific P2Y receptor subtypes involved in this process. consensus.app

In the context of the immune system, 2-MeSATP has been shown to inhibit the release of toxic mediators from macrophages stimulated by endotoxins like lipopolysaccharide (LPS). medchemexpress.com This finding suggests a potential role for P2Y receptor agonists in modulating inflammatory responses and has implications for the study of endotoxin (B1171834) shock and inflammatory diseases. medchemexpress.com

Furthermore, research on brain capillary endothelial cells utilized 2-MeSATP to characterize the purinergic receptors present and their downstream signaling pathways. nih.gov The compound's ability to elicit calcium responses that were distinct from those induced by ATP provided evidence for the existence of multiple P2 receptor subtypes with different signaling mechanisms on these cells. nih.gov

Utility in ex vivo Organ Bath and Electrophysiological Preparations

The effects of 2-MeSATP on whole organs and tissues can be meticulously studied using ex vivo preparations, such as organ baths and electrophysiological setups. These techniques allow for the investigation of integrated physiological responses in a controlled environment.

A classic example is the use of the Langendorff heart preparation to study the effects of purinergic agonists on coronary vasculature. In guinea pig coronary arteries, 2-MeSATP was found to be a more potent vasodilator than ATP, establishing the presence of P2Y-purinoceptors in this vascular bed. nih.gov Electrophysiological recordings in these preparations can further dissect the ionic mechanisms underlying the observed physiological effects.

Studies on the marmoset urinary bladder have also employed organ bath techniques to characterize the purinoceptor subtypes mediating contraction and relaxation. tocris.com Such ex vivo studies are crucial for understanding the functional consequences of purinergic receptor activation in complex tissues.

Role in in vivo Animal Model Studies for Systemic Purinergic Research

In vivo animal models are essential for understanding the systemic effects of purinergic signaling and for evaluating the therapeutic potential of purinergic drugs. 2-MeSATP has been used in various animal models to probe the roles of P2 receptors in health and disease.

For instance, in a rabbit model of chronic heart failure, 2-MeSATP was shown to have beneficial effects, including shortening the action potential duration, increasing heart rate, improving cardiac performance, and reducing the susceptibility to ventricular arrhythmias. nih.gov These effects were linked to an increase in the transient outward potassium current (Ito) and enhanced sarcoplasmic reticulum calcium uptake. nih.gov

In studies investigating pain and inflammation in rats, 2-MeSATP and other ATP analogs were used to induce nociceptive behaviors, allowing researchers to study the effects of inflammation and inflammatory mediators on purinergic pain signaling. medchemexpress.com Furthermore, the use of knockout animal models, where specific purinergic receptors are absent, in conjunction with agonists like 2-MeSATP, has been a powerful strategy for definitively identifying the in vivo functions of these receptors. researchgate.net

Table 2: Examples of In Vivo Animal Studies Using 2-Methylthio-ATP

| Animal Model | Research Focus | Key Findings |

| Rabbit | Chronic Heart Failure | 2-MeSATP reduced ventricular arrhythmias and improved cardiac function. nih.gov |

| Rat | Pain and Inflammation | ATP analogues, including 2-MeSATP, were used to induce and study nociceptive behavior. medchemexpress.com |

| Mouse | Purinergic Receptor Function | Knockout mouse models are used to dissect the specific roles of P2 receptors in vivo. researchgate.net |

| Zebrafish | Hyperventilation | Purinergic drugs were shown to mediate hyperventilation. tocris.com |

Contribution to Understanding ATP Metabolism and Homeostasis

While 2-MeSATP is primarily used as a receptor agonist, its application in research has indirectly contributed to our understanding of extracellular ATP metabolism and homeostasis. The potent and often prolonged effects of 2-MeSATP compared to ATP highlight the rapid degradation of endogenous ATP by ectonucleotidases in the extracellular space. nih.gov

The use of stable analogs like 2-MeSATP allows researchers to study the consequences of sustained purinergic receptor activation, mimicking pathological conditions where extracellular ATP levels might be chronically elevated, such as during inflammation or tissue injury. nih.govucsd.edu By observing the cellular and physiological responses to a non-hydrolyzable or slowly-hydrolyzable agonist, scientists can better appreciate the critical role of ectonucleotidases in terminating purinergic signaling and maintaining low basal levels of extracellular ATP. mdpi.com This, in turn, underscores the importance of ATP metabolism in preventing receptor desensitization and ensuring the precise temporal and spatial control of purinergic signaling.

Future Research Directions and Unanswered Questions

Elucidating Subtype-Specific Mechanisms and Ligand-Receptor Dynamics

A significant challenge in purinergic research is deciphering the precise interactions between ligands and the numerous purinergic receptor subtypes. 2-MeSATP, a non-specific P2 receptor agonist, has been instrumental in this area by helping to characterize various receptors. targetmol.com It is recognized as a potent agonist for both P2X and P2Y receptor families. nih.gov

Future investigations are needed to fully understand the molecular dynamics of 2-MeSATP's interactions. For instance, while it is known to activate P2X2 and P2Y1 receptors, the detailed conformational changes that distinguish its binding and activation at these different subtypes remain to be fully elucidated. targetmol.comnih.gov The kinetics of receptor activation, desensitization, and deactivation are known to be dependent on agonist concentration, and further studies with 2-MeSATP can provide a clearer picture of these processes for various receptor subtypes. nih.gov

The development of selective antagonists for P2Y receptors has been slow, making the agonist profiles of compounds like 2-MeSATP crucial for receptor classification. nih.gov Research has shown that both 2-MeSATP and its derivative 2-methylthioADP (2-MeSADP) act as agonists at the rat hepatocyte P2Y(1) receptor, and their induced effects are indistinguishable, suggesting they act on a common receptor. nih.gov Future work should focus on leveraging the known activity of 2-MeSATP to develop more selective ligands. Understanding the subtle differences in how 2-MeSATP and other agonists bind to various P2Y subtypes will be key to designing subtype-selective drugs with therapeutic potential.

| Receptor Family | Known Activated Subtypes by 2-MeSATP | Key Research Question |

| P2X | P2X2 | What are the specific conformational changes induced by 2-MeSATP binding to P2X2 versus other P2X subtypes? |

| P2Y | P2Y1 | How do the binding dynamics of 2-MeSATP at the P2Y1 receptor differ from its interaction with other P2Y receptors? |

Discovery of Novel Physiological Roles and Interacting Systems

The physiological roles of purinergic signaling are expanding far beyond their initial discovery in neurotransmission and muscle contraction. wikipedia.org The use of agonists like 2-MeSATP is pivotal in uncovering these new functions in various physiological and pathological states.

Emerging research areas where purinergic signaling is proving to be a central player include:

Immune Response and Inflammation: Extracellular ATP and its analogs are now recognized as key mediators of the immune response. nih.gov Purinergic signaling can have both pro- and anti-inflammatory effects, and its modulation is a promising therapeutic strategy for inflammatory disorders and autoimmune diseases. bohrium.combsb-muenchen.de For instance, in the human urinary tract, ATP release during infection can trigger a proinflammatory response through P2Y receptors. nih.gov

Cancer: Purinergic signaling is deeply involved in cancer pathogenesis, including the development of therapy resistance. nih.govfrontiersin.org The tumor microenvironment is rich in ATP, and its signaling through P2 receptors can influence tumor growth, metastasis, and response to treatment. frontiersin.org

Metabolic Diseases: There is a growing understanding of the role of purinergic signaling in conditions like diabetes, where it influences glucose homeostasis and the immune-mediated destruction of pancreatic β-cells. nih.gov

Neuroinflammation and Neurodegeneration: In the central nervous system, purinergic signaling is critical in the communication between neurons and glial cells. nih.gov Microglial P2Y12 receptors, for example, are sensors for nucleotides released during brain injury and are implicated in neurodegenerative diseases like Alzheimer's and multiple sclerosis. wikipedia.orgnih.govunife.it Astrocytes also respond to purinergic stimulation, with P2Y1 receptor activation leading to downstream effects that can influence neuronal health. mdpi.com

Digestive System: P2Y receptors are widely expressed in the digestive tract and regulate functions ranging from motility and secretion to metabolism and cell proliferation in both healthy and cancerous tissues. nih.gov

Future studies using 2-MeSATP can help to precisely map the involvement of specific P2 receptor subtypes in these newly identified roles. A key unanswered question is how the same signaling molecules can mediate such a wide and sometimes opposing range of biological effects.

| Physiological System | Emerging Role of Purinergic Signaling | Key P2 Receptors Implicated |

| Immune System | Regulation of pro- and anti-inflammatory responses | P2X7, P2Y1, P2Y2, P2Y11, P2Y12 |

| Cancer | Development of therapy resistance, tumor growth | P2 Receptors |

| Central Nervous System | Neuroinflammation, neurodegeneration | P2Y12, P2Y1 |

| Digestive System | Regulation of motility, secretion, and metabolism | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 |

Development of Advanced Methodologies for Studying Purinergic Modulation

The complexity of the purinergic system, with its numerous receptor subtypes and signaling pathways, necessitates the development of sophisticated research methodologies. cam.ac.uk A significant challenge is the quantitative investigation of G protein-coupled receptors (GPCRs) like the P2Y family. cam.ac.uknih.gov

Recent advancements in this area include:

Real-time Signaling Assays: Techniques such as Förster or bioluminescence resonance energy transfer (FRET/BRET) assays, along with libraries of tagged G proteins and transcriptional reporters, are enabling researchers to study GPCR activation and downstream signaling events in living cells with high temporal and spatial resolution. cam.ac.uknih.gov

Structural Biology: The use of X-ray crystallography and cryogenic electron microscopy (cryo-EM) is providing high-resolution 3D structures of purinergic receptors. nih.gov These structural insights are invaluable for understanding ligand binding and for the rational design of new drugs. nih.govnih.gov

Computational Modeling: In silico techniques like molecular dynamics (MD) simulations and homology modeling are becoming increasingly powerful tools. mdpi.comnih.gov These methods allow for the prediction of ligand-receptor interactions at an atomic level, helping to explain the structure-activity relationships of compounds like 2-MeSATP and guiding the synthesis of novel, more selective molecules. mdpi.comconsensus.app

Advanced Mass Spectrometry: Native mass spectrometry is emerging as a critical tool for characterizing the noncovalent interactions of membrane proteins, including their interactions with lipids and other proteins. acs.org

The integration of these advanced methodologies will be crucial for dissecting the intricate signaling networks of purinergic receptors and for accelerating the discovery of new therapeutic agents.

| Methodology | Application in Purinergic Research | Key Advantage |

| FRET/BRET Assays | Real-time measurement of GPCR activation and signaling | High temporal and spatial resolution in live cells |

| X-ray Crystallography/Cryo-EM | Determination of 3D receptor structures | Provides a basis for rational drug design |

| Molecular Dynamics Simulations | Modeling of ligand-receptor interactions | Predicts binding modes and structure-activity relationships |

| Native Mass Spectrometry | Characterization of membrane protein complexes | Preserves noncovalent interactions to study protein-lipid and protein-protein binding |

Integrated Approaches to Purinergic Signaling in Complex Biological Processes

A growing body of evidence indicates that purinergic signaling does not operate in isolation but is intricately integrated with other major signaling systems. nih.govresearchgate.net Understanding this crosstalk is essential for a complete picture of its role in complex biological processes.

Future research will likely focus on:

Crosstalk with Other Signaling Pathways: Studies have already demonstrated significant crosstalk between purinergic pathways and canonical signaling systems like the cholinergic and adrenergic pathways in organs such as the salivary and lacrimal glands. nih.govnih.govharvard.edu For example, the activation of β-adrenergic receptors can enhance Ca2+ signals mediated by P2X receptors. nih.gov Further investigation is needed to map these interactions throughout the body.

Neuro-immune Interactions: Neuroinflammation is a prime example of a complex process where purinergic signaling plays an integrative role. nih.govresearchgate.netmdpi.com ATP released from stressed or damaged cells acts as a danger signal, activating microglia and astrocytes via P2 receptors and contributing to the inflammatory cascade. nih.govmdpi.comresearchgate.net Conversely, the breakdown product adenosine (B11128) often has anti-inflammatory effects through P1 receptors. nih.gov Elucidating the dynamic interplay between these purinergic signals in the context of neuron-glia-immune cell interactions is a major frontier in neuroscience.

Q & A

Basic Research Questions

Q. How can researchers determine which P2 receptor subtypes are activated by 2-Methylthio-ATP in cardiovascular studies?

- Methodological Answer : Use selective agonists/antagonists (e.g., PPADS, suramin) to isolate receptor subtypes. Measure membrane depolarization via patch-clamp electrophysiology and intracellular calcium flux via calcium-sensitive dyes (e.g., fura-2 AM). Compare responses to ATP analogues like α,β-methylene-ATP (P2X-selective) and 2-Methylthio-ATP (P2Y-preferring) to differentiate receptor involvement .

Q. What are standard protocols for assessing the EC50 of 2-Methylthio-ATP in calcium signaling experiments?

- Methodological Answer : Perform dose-response curves using cultured cells (e.g., endothelial cells or glomerular epithelial cells) loaded with calcium indicators. Apply 2-Methylthio-ATP in concentrations ranging from 0.1 µM to 100 µM. Normalize data to maximal ATP-induced responses and fit sigmoidal curves using software like GraphPad Prism. Include inhibitors (e.g., thapsigargin for SERCA pumps) to isolate receptor-mediated calcium release .

Q. How can researchers evaluate the effect of 2-Methylthio-ATP on prostaglandin production in endothelial cells?

- Methodological Answer : Culture porcine or human endothelial cells on microcarrier beads. Stimulate with 2-Methylthio-ATP (1–300 µM) and collect perfusate. Quantify prostacyclin (PGI₂) via ELISA or HPLC. Compare potency to ATP and ADP, noting the transient nature of the response and lack of tachyphylaxis .

Advanced Research Questions

Q. How to resolve contradictory vasomotor responses to 2-Methylthio-ATP in pulmonary arteries (e.g., contraction vs. relaxation)?

- Methodological Answer : Use endothelium-denuded arterial rings to eliminate confounding paracrine factors. Pre-contract tissues with KCl or phenylephrine, then apply 2-Methylthio-ATP. Compare responses to P2Y-selective agonists (e.g., UTP) and antagonists (e.g., RB2). Analyze receptor subtype expression via RT-PCR or immunohistochemistry .

Q. How to distinguish receptor-mediated IL-1β release from cytotoxic effects of 2-Methylthio-ATP in macrophages?

- Methodological Answer : Treat LPS-primed macrophages with low (1–100 µM) vs. high (1–10 mM) concentrations of 2-Methylthio-ATP. Measure IL-1β via ELISA and cytotoxicity via LDH release. Use P2X7 antagonists (e.g., oxidized ATP) to confirm receptor specificity. Note the biphasic response (stimulatory at low doses, inhibitory at high doses) .

Q. What experimental strategies optimize crystallization conditions for structural studies of 2-Methylthio-ATP binding to P2X3 receptors?

- Methodological Answer : Soak desensitized-state P2X3 receptor crystals in 2-Methylthio-ATP (1–10 mM) and collect high-resolution X-ray diffraction data (≤2.5 Å). Use Fo-Fc difference maps to visualize electron density for the methylthio moiety. Validate binding affinity via competition assays with ³H-ATP (Ki ≈ 1.9 nM) .

Q. How to analyze non-competitive inhibition of ADP-induced platelet aggregation by 2-Methylthio-ATP?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.